molecular formula C6H11N3S B12874611 1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine

1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine

Cat. No.: B12874611
M. Wt: 157.24 g/mol
InChI Key: UYIPYQJCIHCZSN-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine is a heterocyclic compound characterized by a pyrazole ring substituted with methyl and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 1,3-dimethyl-4-chloropyrazole with sodium methanethiolate, which results in the substitution of the chlorine atom with a methylthio group . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium methanethiolate, halides, amines.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the methylthio group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-4-(methylthio)-1H-pyrazol-5-amine is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H11N3S

Molecular Weight

157.24 g/mol

IUPAC Name

2,5-dimethyl-4-methylsulfanylpyrazol-3-amine

InChI

InChI=1S/C6H11N3S/c1-4-5(10-3)6(7)9(2)8-4/h7H2,1-3H3

InChI Key

UYIPYQJCIHCZSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1SC)N)C

Origin of Product

United States

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